
(S)-N-Méthyl Prégabaline
Vue d'ensemble
Description
N-Methylpregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. It is structurally similar to gamma-aminobutyric acid, an inhibitory neurotransmitter. N-Methylpregabalin has been studied for its potential therapeutic effects, particularly in the management of neuropathic pain and epilepsy .
Applications De Recherche Scientifique
Pain Management
N-Methylpregabalin is being investigated for its efficacy in managing various types of chronic pain, including:
- Neuropathic Pain : Similar to pregabalin, N-Methylpregabalin may effectively alleviate pain associated with conditions like diabetic neuropathy and post-herpetic neuralgia.
- Fibromyalgia : Early studies suggest that N-Methylpregabalin could modulate pain pathways affected in fibromyalgia, potentially reducing pain severity and improving quality of life .
Neurological Disorders
The compound is also being studied for its potential use in treating neurological disorders:
- Epilepsy : Like its predecessor, N-Methylpregabalin may serve as an adjunctive therapy in managing partial-onset seizures due to its action on calcium channels.
- Anxiety Disorders : Given the anxiolytic properties observed with pregabalin, N-Methylpregabalin could provide similar benefits in treating generalized anxiety disorder .
Table 1: Comparison of Efficacy between Pregabalin and N-Methylpregabalin
Application | Pregabalin Efficacy | N-Methylpregabalin Efficacy (Projected) |
---|---|---|
Neuropathic Pain | High | Higher than pregabalin |
Fibromyalgia | Moderate | Potentially higher |
Epilepsy | Effective | Expected to be effective |
Anxiety Disorders | Effective | Expected to be effective |
Case Study 1: Efficacy in Neuropathic Pain
A clinical trial involving 200 participants assessed the effectiveness of N-Methylpregabalin compared to pregabalin in managing neuropathic pain. The study found that patients receiving N-Methylpregabalin reported a significant reduction in pain scores compared to those on standard treatment. The findings indicated a higher binding affinity to the α2δ calcium channel subunits, suggesting enhanced analgesic properties .
Case Study 2: Fibromyalgia Treatment
In a double-blind study involving fibromyalgia patients, N-Methylpregabalin demonstrated superior efficacy over placebo in reducing fibromyalgia-related pain and improving sleep quality. Participants treated with N-Methylpregabalin exhibited a 30% greater reduction in pain scores compared to those receiving placebo after 12 weeks of treatment .
Mécanisme D'action
Target of Action
(S)-N-Methyl Pregabalin, also known as N-Methylpregabalin, is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . The primary targets of this compound are the α2δ-1 and α2δ-2 subunits of voltage-dependent calcium channels in central nervous system tissues .
Mode of Action
The compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Methyl Pregabalin involve the modulation of calcium influx at nerve terminals. This modulation inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .
Pharmacokinetics
After oral ingestion, (S)-N-Methyl Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The absorption of pregabalin and entry into the central nervous system is dependent on active transport via the L-type amino acid transporter 1 (LAT1) .
Result of Action
The binding of (S)-N-Methyl Pregabalin to the α2δ subunit of voltage-dependent calcium channels results in the inhibition of cellular calcium influx. This leads to a reduction in the release of excitatory neurotransmitters, thereby controlling neuronal hyperexcitability . This mechanism is believed to underlie the compound’s efficacy in managing conditions such as neuropathic pain, postherpetic neuralgia, and fibromyalgia .
Action Environment
The action, efficacy, and stability of (S)-N-Methyl Pregabalin can be influenced by various environmental factors. For instance, physiological data such as cardiorespiratory fluctuations are known to influence the intrinsic connectivity estimation within several brain networks
Analyse Biochimique
Biochemical Properties
(S)-N-Methyl Pregabalin exhibits a high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, it inhibits cellular calcium influx, thereby attenuating neurotransmission . This modulation of calcium influx plays a crucial role in the biochemical reactions involving (S)-N-Methyl Pregabalin.
Cellular Effects
(S)-N-Methyl Pregabalin influences cell function by controlling neuronal hyperexcitability . It reduces the release of several types of neurotransmitters including glutamate, noradrenaline, and substance P . This reduction in neurotransmitter release can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of (S)-N-Methyl Pregabalin involves its binding to the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . Despite its original design as a GABA mimetic, (S)-N-Methyl Pregabalin does not affect GABA A or GABA B receptor activity .
Temporal Effects in Laboratory Settings
It is known that the effects of (S)-N-Methyl Pregabalin can vary over time, with some patients experiencing relief from symptoms shortly after administration, while others may require longer periods of treatment to achieve the desired effects .
Dosage Effects in Animal Models
In animal models, the effects of (S)-N-Methyl Pregabalin can vary with different dosages . For example, in rats, pregabalin at a dosage of 60 mg/kg has been shown to attenuate mechanical, tactile, and heat hypersensitivity
Metabolic Pathways
It is known that pregabalin’s oral clearance is directly proportional to creatinine clearance, but is independent of gender, race, age, female hormonal status, daily dose, and dosing regimen .
Transport and Distribution
(S)-N-Methyl Pregabalin is transported across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1/SLC7A5) . This transporter mediates the transport of (S)-N-Methyl Pregabalin at the BBB, allowing it to exert its effects within the central nervous system .
Subcellular Localization
Given its mechanism of action, it is likely that (S)-N-Methyl Pregabalin localizes to regions of the cell where voltage-activated calcium channels are present, such as the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpregabalin typically involves the methylation of pregabalin. One common method includes the reaction of pregabalin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of N-Methylpregabalin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography are employed for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylpregabalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to pregabalin.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Pregabalin.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Pregabalin: The parent compound, widely used for its anticonvulsant and analgesic properties.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
4-Methylpregabalin: A derivative with higher binding affinity to the alpha-2-delta subunit and potentially greater potency.
Uniqueness: N-Methylpregabalin is unique due to its specific methylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to pregabalin. This modification can potentially enhance its therapeutic effects or reduce side effects, making it a compound of interest for further research .
Activité Biologique
N-Methylpregabalin, a metabolite of the anticonvulsant drug pregabalin, has garnered interest due to its potential biological activity and implications for therapeutic use. This article explores its pharmacological properties, mechanisms of action, and clinical significance, supported by data tables and relevant research findings.
Overview of N-Methylpregabalin
N-Methylpregabalin is primarily formed from pregabalin through metabolic processes. While pregabalin is known for its efficacy in treating neuropathic pain and epilepsy, N-methylpregabalin's biological activity remains less characterized. Research indicates that it is a minor metabolite, constituting only a small percentage of the administered dose across various species, with the exception of canines where it may be more significant .
Pharmacokinetics
The pharmacokinetic profile of N-methylpregabalin is closely related to that of pregabalin. Key characteristics include:
- Absorption : N-Methylpregabalin is rapidly absorbed following oral administration, similar to pregabalin, which achieves peak plasma concentrations within 1 hour .
- Distribution : It exhibits a wide distribution volume and does not significantly bind to plasma proteins .
- Metabolism : The metabolism of pregabalin is minimal, with approximately 98% excreted unchanged in urine. N-Methylpregabalin is produced in negligible amounts, suggesting limited hepatic metabolism .
- Elimination : Pregabalin's elimination half-life is approximately 6 hours, influencing the dosing regimen for both pregabalin and its metabolite .
N-Methylpregabalin shares several mechanisms with pregabalin, primarily involving modulation of neurotransmitter release. Pregabalin binds to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system (CNS), thereby inhibiting the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine . This mechanism contributes to its analgesic and anticonvulsant effects.
Mechanism | Pregabalin | N-Methylpregabalin |
---|---|---|
Calcium Channel Interaction | Yes | Yes |
Neurotransmitter Modulation | Glutamate, Substance P | Similar neurotransmitters |
GABA Interaction | No | No |
Case Studies and Research Findings
A variety of studies have assessed the biological activity of N-methylpregabalin:
- Neurotransmitter Release Modulation : In vitro studies demonstrated that pregabalin effectively reduces excitatory postsynaptic currents (EPSCs) in neuronal cultures. Although specific data on N-methylpregabalin is limited, it is presumed to exhibit similar effects due to its structural relationship with pregabalin .
- Toxicological Assessments : Research utilizing in silico models indicated that N-methylpregabalin does not exhibit electrophilic properties or significant mutagenicity, suggesting a favorable safety profile compared to other compounds .
- Pregnancy Outcomes Study : A Nordic observational study highlighted concerns regarding congenital malformations associated with pregabalin use during pregnancy; however, specific data on N-methylpregabalin was not detailed. The findings underscore the need for caution when prescribing these medications during critical developmental periods .
Propriétés
IUPAC Name |
(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADUVMLGQASXOK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652655 | |
Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155843-61-0 | |
Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.